5,6'-Dibromo-3,3'-bipyridine
Description
Significance of Bipyridine Frameworks in Contemporary Chemical Research
Bipyridines are a class of heterocyclic organic compounds consisting of two interconnected pyridine (B92270) rings. Their prominence in modern chemistry stems from their versatile roles as ligands in coordination chemistry, building blocks in supramolecular assemblies, and precursors for functional materials. researchgate.net
Overview of 2,2'-, 3,3'-, and 4,4'-Bipyridine (B149096) Isomers in Academia
The orientation of the nitrogen atoms and the point of linkage between the two pyridine rings give rise to several isomers, with the 2,2'-, 3,3'-, and 4,4'-bipyridines being the most studied.
2,2'-Bipyridine (B1663995): This isomer is arguably the most famous due to its ability to act as a chelating ligand, forming stable complexes with a wide range of metal ions. This property has led to its extensive use in catalysis, photochemistry, and analytical chemistry.
4,4'-Bipyridine: In this isomer, the nitrogen atoms are positioned opposite to the inter-ring bond. This linear and non-chelating geometry makes it an ideal linker for the construction of coordination polymers and metal-organic frameworks (MOFs).
3,3'-Bipyridine (B1266100): This isomer presents a "meta" connectivity, resulting in a bent or angled geometry. Unlike 2,2'-bipyridine, it typically does not chelate to a single metal center in a planar fashion. This unique structural feature influences its coordination behavior and the architecture of the resulting assemblies.
Evolution of Substituted Bipyridine Ligand Design
The functionalization of the bipyridine scaffold with various substituent groups has been a key strategy to fine-tune the electronic and steric properties of the resulting ligands. Introducing electron-donating or electron-withdrawing groups can modulate the redox potential of metal complexes, while bulky substituents can influence the coordination geometry and catalytic activity. Bromination of bipyridines, for instance, provides a versatile handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of more complex and tailored molecular architectures. acs.org
Unique Architectural Features and Research Potential of 3,3'-Bipyridine Derivatives
The distinct angular geometry of the 3,3'-bipyridine scaffold imparts specific stereochemical properties and opens up unique avenues for functionalization.
Stereochemical Considerations in 3,3'-Bipyridine Scaffolds
A significant feature of some substituted 3,3'-bipyridine derivatives is the potential for atropisomerism. This phenomenon arises from hindered rotation around the single bond connecting the two pyridine rings, leading to the existence of stable, non-superimposable enantiomers. The steric bulk of substituents at the positions ortho to the inter-ring bond (positions 2, 2', 6, and 6') is a critical factor in determining the rotational barrier and the stability of the atropisomers.
Functionalization Strategies on 3,3'-Bipyridine Systems
The functionalization of 3,3'-bipyridine systems can be achieved through various synthetic methodologies. Halogenated derivatives, such as those containing bromine atoms, are particularly valuable intermediates. The bromine atoms can be readily substituted or participate in a range of cross-coupling reactions, including Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide array of functional groups.
Rationale for Dedicated Research on 5,6'-Dibromo-3,3'-bipyridine
While extensive research has been conducted on other bipyridine isomers, detailed studies specifically on this compound are not widely available in the current scientific literature. However, the rationale for its investigation can be inferred from the general principles of bipyridine chemistry.
The presence of two bromine atoms on the 3,3'-bipyridine core at unsymmetrical positions (5 and 6') makes this compound a potentially valuable building block for the synthesis of asymmetrically functionalized bipyridine ligands. Such ligands are of interest in asymmetric catalysis and the development of materials with specific optical or electronic properties. The distinct electronic environment of each pyridine ring, influenced by the different positions of the bromine atoms, could also lead to unique coordination properties and reactivity patterns.
Below is a table summarizing the basic known information for this compound.
| Property | Value | Source |
| CAS Number | 942206-15-7 | bldpharm.com |
| Molecular Formula | C₁₀H₆Br₂N₂ | uni.lu |
| Molecular Weight | 313.98 g/mol | fishersci.fi |
| Melting Point | 201-205 °C | fishersci.fi |
Further dedicated research into the synthesis, characterization, and application of this compound is necessary to fully elucidate its chemical behavior and unlock its potential in various fields of chemical science.
Strategic Halogenation as a Precursor for Further Functionalization
The primary value of this compound in synthetic chemistry lies in its two bromine substituents. Halogenated aromatic compounds are pivotal intermediates, serving as reactive handles for carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful methods for replacing halogen atoms with a wide variety of organic functional groups. preprints.orgwikipedia.org Dibromo monomers, in particular, are effective substrates for these reactions, enabling the construction of conjugated polymers and complex molecular structures. ossila.com
The utility of brominated pyridines as precursors is well-documented. For instance, efficient syntheses have been developed for various 5-brominated and 5,5'-dibrominated 2,2'-bipyridines, which are subsequently used to build more elaborate molecules through Stille coupling reactions. nih.govacs.org The process involves the reaction of a bromopyridine with an organotin or organoboron compound in the presence of a palladium catalyst. acs.org
In the case of this compound, the two bromine atoms are in electronically distinct environments. The bromine at the 5-position is on a pyridine ring analogous to 3,5-disubstituted pyridine, while the bromine at the 6'-position is adjacent to the nitrogen atom. This difference in electronic and steric environment could potentially allow for site-selective functionalization, where one bromine atom reacts preferentially over the other under carefully controlled conditions. rsc.org This stepwise functionalization would enable the synthesis of unsymmetrical, highly tailored bipyridine ligands, which are otherwise challenging to prepare. nih.govscielo.br
Emerging Research Opportunities in Coordination and Materials Science
The functionalized derivatives accessible from this compound are promising candidates for creating novel materials and coordination compounds. As a 3,3'-bipyridine, it is predisposed to act as a linear or angled bridging ligand, making it an ideal component for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govacs.org
Coordination polymers are inorganic-organic hybrid materials where metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks. The properties of these materials are dictated by the choice of both the metal and the organic linker. researchgate.netmdpi.com The use of flexible 3,3'-bipyridine ligands has been shown to produce diverse architectures, including polymeric chains and discrete molecular macrocycles. nih.gov By replacing the bromine atoms of this compound with other functional groups (e.g., carboxylates, other pyridyls, or acetylenes), new, more complex ligands can be designed. soton.ac.uk These new ligands could then be used to assemble coordination polymers with unique topologies and pore environments, potentially leading to materials with applications in gas storage, separation, or heterogeneous catalysis. mdpi.com
Furthermore, the photophysical properties of metal complexes are highly dependent on the nature of their ligands. researchgate.netscielo.brnih.gov Ruthenium(II) bipyridyl complexes, for example, are renowned for their luminescence, which can be tuned by modifying the bipyridine ligands. scispace.com By synthesizing new ligands from the this compound scaffold, it is conceivable to create metal complexes with tailored electronic and photophysical properties for applications in sensing, photocatalysis, or as emissive materials in organic light-emitting diodes (OLEDs).
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(5-bromopyridin-3-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-9-3-8(4-13-6-9)7-1-2-10(12)14-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGBTSYZPFNIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CN=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654776 | |
| Record name | 5,6'-Dibromo-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942206-15-7 | |
| Record name | 5,6′-Dibromo-3,3′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942206-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6'-Dibromo-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Coordination Chemistry and Metallosupramolecular Architectures of 5,6 Dibromo 3,3 Bipyridine
Ligand Design Principles for 3,3'-Bipyridine (B1266100) Derivatives
The design of ligands based on the 3,3'-bipyridine scaffold is governed by the rotational freedom around the C3-C3' single bond. This rotation gives rise to two principal conformations: a cis (or syn) form and a trans (or anti) form. The energetic favorability of one conformation over the other, influenced by steric and electronic factors, ultimately determines the ligand's coordination mode and the architecture of the resulting metal complex. researchgate.net
Unlike 2,2'-bipyridine (B1663995), where the nitrogen atoms are pre-organized for chelation to a single metal center, 3,3'-bipyridine derivatives exhibit more diverse coordination behavior. webassign.netnih.gov
Chelating vs. Bridging: Chelation requires the ligand to adopt a cis conformation, bringing the two nitrogen donor atoms into proximity to coordinate with one metal ion. This arrangement, however, results in the formation of a thermodynamically less favorable seven-membered ring, which is often strained. Consequently, chelation is rare for 3,3'-bipyridine ligands. researchgate.net The more stable and sterically favored trans conformation positions the nitrogen lone pairs pointing in opposite directions, making the ligand ideally suited to act as a bridging linker between two different metal centers. webassign.netebrary.net This bridging behavior facilitates the self-assembly of discrete polynuclear complexes, such as dimers or trimers, as well as infinite one-, two-, or three-dimensional coordination polymers. researchgate.netresearchgate.net
Coordination Preference of 5,6'-Dibromo-3,3'-bipyridine: For this compound, the presence of bulky bromine atoms on the carbon atoms adjacent to the inter-ring bond (C5) and one of the nitrogen atoms (C6') introduces significant steric hindrance. This steric clash would further destabilize the cis conformation required for chelation. Therefore, this compound is strongly predisposed to act as a bidentate bridging ligand , connecting two metal centers to form extended supramolecular architectures.
The introduction of halogen substituents, such as bromine, onto the bipyridine framework profoundly impacts the ligand's electronic character and can influence the geometry of its metal complexes.
Electronic Effects: Bromine is an electron-withdrawing group, which exerts a negative inductive effect on the pyridine (B92270) rings. This effect decreases the electron density across the ligand system, most notably at the nitrogen donor atoms. tandfonline.com Consequently, this compound is a weaker base (poorer σ-donor) compared to unsubstituted 3,3'-bipyridine. nih.gov This reduction in basicity can weaken the resulting metal-nitrogen bond. Furthermore, the electron-withdrawing nature of the bromine atoms lowers the energy of the ligand's π* orbitals, which can enhance its ability to accept electron density from the metal via π-backbonding. This modification of the ligand's electronic properties influences the redox potentials of its metal complexes, typically shifting them to more positive values. frontiersin.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes using this compound as a ligand follows established methodologies in coordination chemistry, allowing for the preparation of both homoleptic and heteroleptic species.
The reaction of this compound (L) with various transition metal precursors yields a range of coordination compounds.
Homoleptic Complexes: These complexes contain only one type of ligand, in this case, this compound. They are typically synthesized by reacting the ligand directly with a simple metal salt in a stoichiometric ratio that satisfies the metal's preferred coordination number. For an octahedral metal center like Ru(II) or Fe(II), this would involve reacting three equivalents of the ligand with one equivalent of the metal precursor (e.g., RuCl₃·xH₂O) to form complexes of the type [M(L)₃]²⁺. uark.eduuark.edu
Heteroleptic Complexes: These complexes contain this compound alongside other types of ligands. Their synthesis is often more stepwise. A common strategy involves reacting a metal precursor that already contains other ligands (e.g., [Ru(bpy)₂Cl₂], where bpy is 2,2'-bipyridine) with this compound. uark.eduuark.edu This allows for the controlled construction of complexes with tailored properties, such as [M(L)(co-ligand)ₓ]ⁿ⁺. The synthesis of dinuclear or polynuclear complexes with Cu(I) or Ag(I) can be achieved by reacting the ligand with metal salts like [Cu(CH₃CN)₄]PF₆ or AgNO₃. mdpi.com An alternative modern approach is mechanosynthesis, where reactants are combined in a ball mill, often providing a rapid and solvent-free route to the desired complexes. nih.gov
| Metal | Plausible Complex Formula | Complex Type | Coordination Geometry (Predicted) |
|---|---|---|---|
| Ru(II) | Ru(5,6'-Br₂-3,3'-bpy)₃₂ | Homoleptic | Octahedral |
| Fe(II) | [Fe(5,6'-Br₂-3,3'-bpy)₂(CN)₂] | Heteroleptic | Octahedral |
| Pd(II) | [{PdCl₂(μ-5,6'-Br₂-3,3'-bpy)}ₙ] | Homoleptic Polymer | Square Planar |
| Cu(I) | {Cu(μ-5,6'-Br₂-3,3'-bpy)}ₙₙ | Homoleptic Polymer | Tetrahedral |
| Ag(I) | {Ag(μ-5,6'-Br₂-3,3'-bpy)}ₙₙ | Homoleptic Polymer | Linear / Trigonal Planar |
| Mo(0) | [Mo(CO)₄(5,6'-Br₂-3,3'-bpy)] | Heteroleptic | Octahedral |
A combination of analytical techniques is essential to confirm the synthesis and elucidate the structure of new metal complexes.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the complexes in solution, confirming the coordination of the ligand by observing shifts in the signals of the pyridine protons and carbons upon binding to a diamagnetic metal center. researchgate.net
Infrared (IR) Spectroscopy: IR is particularly useful for identifying the presence of co-ligands, such as the characteristic C≡O stretching frequencies in metal carbonyl complexes or the vibrational modes of counter-ions. mdpi.comresearchgate.net
UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic structure of the complex. The spectra typically show ligand-centered (π-π*) transitions in the UV region and metal-to-ligand charge transfer (MLCT) bands in the visible region, which are characteristic of such coordination compounds. researchgate.net
Other Techniques:
Elemental Analysis: Provides the percentage composition of C, H, and N, which is used to confirm the empirical formula of the synthesized complex. uark.edu
Mass Spectrometry: Confirms the molecular weight of the complex ion, verifying its composition and integrity. uark.edu
Metal-Ligand Interactions and Bonding Elucidation
The bonding between a transition metal and this compound can be described by a combination of σ-donation and π-backbonding, consistent with the Dewar-Chatt-Duncanson model.
The primary bonding interaction is the formation of a coordinate covalent bond through σ-donation . The lone pair of electrons on each nitrogen atom of the bipyridine ligand is donated to a vacant d-orbital on the transition metal center. The strength of this interaction is related to the basicity of the ligand. As the bromine substituents decrease the electron density on the nitrogen atoms, this compound acts as a weaker σ-donor compared to its unsubstituted counterpart. tandfonline.com
A secondary, but significant, interaction is π-backbonding . In this process, electron density from filled d-orbitals on the metal is donated back into the empty π* (antibonding) orbitals of the pyridine rings. nih.gov This interaction is particularly important for metals in low oxidation states (e.g., Mo(0), Ru(II)). The electron-withdrawing bromine atoms lower the energy of the ligand's π* orbitals (the LUMO), making it a more effective π-acceptor and potentially strengthening the π-backbonding component of the metal-ligand bond.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these bonding interactions. iucr.org DFT calculations can determine the energies and compositions of the frontier molecular orbitals (HOMO and LUMO). In a typical complex, the HOMO may be primarily metal-based (d-orbital character), while the LUMO is ligand-based (π* character). The energy gap between these orbitals relates to the MLCT transitions observed in the UV-Vis spectrum. iucr.orgnih.gov Furthermore, theoretical analyses like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of the metal-ligand bonds, often revealing them to have partial covalent character. nih.gov
Analysis of Coordination Motifs and Geometries
The coordination behavior of 3,3'-bipyridine derivatives is fundamentally different from that of chelating bipyridines. The meta-linkage forces the nitrogen donors to point away from each other, making the ligand an excellent candidate for bridging two different metal centers. The dihedral angle between the two pyridine rings is not fixed, allowing the ligand to adopt various conformations to accommodate the geometric preferences of the metal ion. This flexibility can result in different coordination motifs, including the formation of simple bridged complexes, discrete metallacycles, and infinite one-, two-, or three-dimensional coordination polymers. nih.govresearchgate.net
Metal complexes featuring bipyridine ligands exhibit a range of coordination geometries, largely dictated by the electronic configuration and steric requirements of the metal ion. Common geometries include octahedral, trigonal-bipyramidal, and square planar. mdpi.commdpi.com For instance, in a one-dimensional coordination polymer formed between a related ligand, 3,3′,5,5′-tetrabromo-4,4′-bipyridine, and Cobalt(II), the metal center adopts a slightly distorted octahedral geometry. mdpi.com The coordination environment in this case consists of two bipyridine ligands, two nitrate (B79036) anions, and two methanol (B129727) molecules. The selection of the metal ion can significantly influence the resulting architecture; for example, 3,3'-bipyridine forms a polymeric structure with Ag(I) but a discrete dinuclear macrocycle with Hg(II). nih.govresearchgate.net The coordination number and geometry are thus critical factors that determine the final topology of the supramolecular assembly.
| Metal Ion | Ligand Derivative | Coordination Number | Geometry | Resulting Structure | Reference |
| Co(II) | 3,3′,5,5′-Tetrabromo-4,4′-bipyridine | 6 | Distorted Octahedral | 1D Coordination Polymer | mdpi.com |
| Mn(II) | 2,2'-bipyridine / Tetracarboxylate | 5 and 6 | Trigonal-bipyramidal & Octahedral | 2D Coordination Polymer | mdpi.com |
| Zn(II) | 2,2'-bipyridine / Tetracarboxylate | 5 | Square Pyramidal | 2D Coordination Polymer | mdpi.com |
| Ag(I) | 3,3'-bipyridine | 2 | Linear (bridged) | 1D Coordination Polymer | nih.gov |
| Hg(II) | 3,3'-bipyridine | 4 | Distorted Tetrahedral | Dinuclear Macrocycle | nih.gov |
Stereochemical Aspects of Metal Complexation with Chiral Bipyridine Derivatives
Chirality in metal complexes can be introduced in two primary ways: through the use of an intrinsically chiral ligand or by the geometric arrangement of achiral ligands around a metal center. wikipedia.org In the case of bipyridine complexes, a propeller-like arrangement of three bidentate ligands around an octahedral metal center, as seen in [Ru(2,2′-bipyridine)₃]²⁺, generates a chiral structure, with the resulting enantiomers designated as Δ (delta) for a right-handed twist and Λ (lambda) for a left-handed twist. wikipedia.org
When chirality is incorporated into the bipyridine ligand itself, for example through chiral substituents, the complexation process can become stereospecific or stereoselective. The non-coplanar nature of the two pyridine rings in substituted bipyridines, such as 3,3'-dimethyl-2,2'-bipyridine, creates a dissymmetric, chiral conformation. researchgate.net This inherent chirality of the ligand can be used to control the stereochemistry at the metal center during complex formation. The synthesis of an enantiomerically pure chiral tris-chelating ligand incorporating three 4,5-pinenobipyridine units led to the formation of a single diastereoisomer upon complexation with Ru(II) and Fe(II). nih.gov X-ray crystallography and Circular Dichroism (CD) spectroscopy confirmed that the complexes adopted a Λ configuration at the metal center, demonstrating a high degree of stereochemical control exerted by the chiral ligand. nih.gov This approach is fundamental to the field of asymmetric catalysis, where the chiral environment of the metal complex influences the stereochemical outcome of a chemical reaction. rsc.org
Applications in Supramolecular Coordination Chemistry
The predictable nature of metal-ligand bonding has made coordination-driven self-assembly a powerful strategy for the bottom-up construction of complex molecular architectures. nih.govacs.org Bipyridine ligands, including the 3,3'-bipyridine framework, are pivotal building blocks in this field. Their ability to act as rigid or semi-rigid linkers allows for the precise design and synthesis of a wide array of supramolecular structures, from finite, discrete assemblies to infinite, porous frameworks.
Assembly of Discrete Metallosupramolecular Structures
Coordination-driven self-assembly enables the spontaneous formation of well-defined, discrete metallosupramolecular architectures from metal ions and organic ligands. uoa.grrsc.org The final geometry of the assembly is encoded in the coordination preference of the metal ion (which acts as a vertex) and the length and angle of the bridging ligand (which acts as an edge). While 4,4'-bipyridine (B149096) is commonly used as a linear linker to form molecular squares, the flexible and angular nature of 3,3'-bipyridine allows for the formation of different types of metallacycles. nih.govnih.gov
The reaction of 3,3'-bipyridine with various transition metals has been shown to yield discrete cyclic structures. For example, with cis-protected Pt(II) complexes, 3,3'-bipyridine forms a trimeric metallacycle, while with Hg(II) acetate, it unexpectedly produces a dinuclear complex where two ligands bridge two metal centers in a cis-conformation. nih.govresearchgate.net The ability to functionalize the bipyridine building blocks allows for the creation of multifunctional supramolecular materials where the position and stoichiometry of each component can be precisely controlled. rsc.org This strategy has been used to construct a vast range of architectures, including molecular triangles, rectangles, prisms, and more complex polyhedra. nih.govrsc.orgbohrium.com
| Metal Acceptor | Ligand | Resulting Discrete Structure | Reference |
| cis-(NH₃)₂Pt(II) | 3,3'-bipyridine | Trimeric Metallacycle | nih.gov |
| Hg(CH₃COO)₂ | 3,3'-bipyridine | Dinuclear Metallacycle | nih.govresearchgate.net |
| Pd(II) or Pt(II) | 4,4'-bipyridine | Molecular Square | nih.gov |
| 60° Diplatinum(II) unit | 4,4'-bipyridine | Molecular Triangle | nih.govacs.org |
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) using 3,3'-Bipyridine Linkers
When the self-assembly process between metal ions and bridging ligands like 3,3'-bipyridine extends into one, two, or three dimensions, it results in the formation of coordination polymers or Metal-Organic Frameworks (MOFs). wikipedia.org MOFs are a subclass of coordination polymers characterized by their crystalline nature and, typically, permanent porosity. The 3,3'-bipyridine scaffold is a versatile linker for these materials, connecting metal centers or clusters to generate extended networks.
The bridging nature of 3,3'-bipyridine has been utilized to construct 1D polymeric chains, as demonstrated in its complex with Ag(I). nih.govresearchgate.net More complex, higher-dimensional structures are often achieved by using the bipyridine ligand in conjunction with other linkers, such as multidentate carboxylates. mdpi.com This mixed-linker approach allows for the creation of robust 2D and 3D frameworks with diverse topologies and properties. For example, a Ni(II)-MOF was synthesized using both 4,4'-bipyridine and 5-sulfoisophthalic acid as linkers. nih.gov The properties of these frameworks can be systematically tuned by modifying the bipyridine unit. Introducing substituents on the bipyridine linker can alter the steric and electronic environment within the MOF, which has been shown to significantly impact the material's catalytic activity. iastate.edu The use of bipyridine linkers is therefore a key strategy in the design of functional MOFs for applications in gas storage, separation, and heterogeneous catalysis. mdpi.comresearchgate.net
| Metal Ion/Cluster | Bipyridine Linker | Other Linkers | Dimensionality | Reference |
| Ag(I) | 3,3'-bipyridine | None | 1D | nih.gov |
| Co(II) | 3,3′,5,5′-Tetrabromo-4,4′-bipyridine | Nitrate, Methanol | 1D | mdpi.com |
| Mn(II) | 2,2'-bipyridine | Tetracarboxylate | 2D | mdpi.com |
| Ni(II) | 4,4'-bipyridine | 5-sulfoisophthalic acid | 3D (MOF) | nih.gov |
| Fe(II)/Co(II) | 4,4'-bipyridine | 1,4-benzenedicarboxylate | 3D (MOF) | researchgate.net |
Catalytic Applications of 5,6 Dibromo 3,3 Bipyridine As a Ligand
Photocatalysis and Energy Conversion Applications
Bipyridine-based ligands are integral to the field of photocatalysis and energy conversion, primarily due to their ability to form stable and photophysically active complexes with various transition metals, such as ruthenium and rhenium. utwente.nlresearchgate.net These complexes can absorb light and initiate chemical transformations.
Coordination complexes containing bipyridine ligands are widely explored as photosensitizers in light-driven chemical reactions. utwente.nl Upon absorption of light, these complexes can be excited to a state where they can participate in electron transfer processes, initiating redox reactions. For example, ruthenium-bipyridine complexes have been extensively studied for their potential in artificial photosynthesis and the photocatalytic production of hydrogen from water. utwente.nl
The fundamental mechanism involves the absorption of a photon by the photosensitizer, leading to an excited state. This excited state can then transfer an electron to a catalytic center or a substrate, initiating the desired chemical transformation. utwente.nl The nature of the bipyridine ligand, including the presence and position of substituents, can significantly impact the photophysical properties of the complex, such as its absorption spectrum and excited-state lifetime.
While there are no specific examples in the search results detailing the use of 5,6'-Dibromo-3,3'-bipyridine in this context, the general principles suggest its potential. The bromo substituents on the bipyridine core can be used as synthetic handles to attach other functional units, allowing for the construction of sophisticated supramolecular photocatalytic assemblies. Coordination polymers based on bipyridine analogs have also been synthesized and shown to exhibit interesting luminescent properties. nih.govnih.gov
Mechanistic Studies of Catalytic Cycles
Understanding the mechanistic details of catalytic cycles is crucial for the rational design of more efficient and selective catalysts. The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves a sequence of elementary steps: oxidative addition, transmetalation (in the case of Suzuki and Stille reactions) or migratory insertion (in the Heck reaction), and reductive elimination. libretexts.orgyoutube.com
The ligand, in this case, this compound, is intimately involved in each of these steps. It modulates the electronic and steric environment of the palladium center, thereby influencing the kinetics and thermodynamics of each transformation. For example, the rate of oxidative addition of an aryl halide to a Pd(0) species is influenced by the electron density on the palladium, which is tuned by the ligand.
In photocatalytic cycles, the mechanism often involves a series of photoinduced electron transfer and energy transfer steps. acs.org The bipyridine ligand plays a central role in absorbing light and mediating the subsequent electronic processes. The excited-state properties of the metal-ligand complex, which are dictated by the ligand's structure, are paramount to the efficiency of the photocatalytic process.
Investigation of Active Species and Reaction Intermediates
In transition metal-catalyzed reactions, particularly those involving palladium and nickel, bipyridine ligands play a crucial role in stabilizing the active catalytic species and influencing the reaction pathway. The active species are typically low-valent metal complexes, such as Pd(0) or Ni(0), which are generated in situ from a pre-catalyst.
In nickel-catalyzed cross-coupling reactions, bipyridine-ligated Ni(I) and Ni(0) intermediates are frequently proposed. For instance, in cross-electrophile coupling reactions, a plausible catalytic cycle involves a (bpy)Ni(I)X species undergoing oxidative addition with a C(sp²)–X electrophile to form a (bpy)Ni(III)(Ar)X intermediate. This is followed by the addition of an alkyl radical and subsequent reductive elimination to yield the cross-coupled product and regenerate a Ni(I) species. The stability and reactivity of these intermediates are heavily influenced by the substituents on the bipyridine ligand.
Similarly, in palladium-catalyzed aerobic oxidation reactions, bidentate ligands like bipyridines are known to stabilize the Pd(0) state, preventing its aggregation into inactive palladium-black and promoting its reoxidation to the active Pd(II) state. However, strongly chelating bipyridine ligands can sometimes inhibit substrate oxidation by forming rigid metal-ligand complexes that hinder the necessary coordination of the substrate. Mechanistic studies on related systems have shown that the catalytic cycle can involve intermediates where the bipyridine ligand may adopt a monodentate (κ¹) coordination mode, allowing for the creation of an open coordination site for the substrate to bind.
While direct studies isolating the specific active species and intermediates involving this compound are not extensively documented, it is anticipated that it would form analogous complexes, such as [(5,6'-Br₂-3,3'-bpy)M(0)] or [(5,6'-Br₂-3,3'-bpy)M(I)X], which would be key players in the catalytic cycle. The bromine substituents would modulate the electronic properties of these intermediates, thereby affecting their stability and reactivity.
Kinetic and Thermodynamic Aspects of Catalytic Pathways
The kinetics and thermodynamics of catalytic cycles employing bipyridine ligands are profoundly affected by the electronic and steric nature of the ligand's substituents. These factors influence the rates of key elementary steps such as oxidative addition, transmetalation, and reductive elimination.
Kinetic studies on related platinum(II) and rhenium(I) bipyridyl complexes have provided significant insights into these structure-activity relationships. For example, the rate of substitution reactions at the metal center is influenced by the π-acceptor properties of the bipyridine ligand; increasing π-conjugation can enhance the reactivity of the metal center. In the context of electrocatalytic CO₂ reduction by Re(bpy) complexes, it has been shown that electron-donating substituents on the bipyridine ring increase the electron density at the metal center, which can impact catalyst activity and overpotential. Conversely, strongly electron-withdrawing groups can sometimes destabilize the catalyst.
| Catalytic Step | Effect of Electron-Withdrawing Substituents (e.g., -Br) | Anticipated Impact on this compound Ligated Catalyst |
|---|---|---|
| Oxidative Addition | Increases the electrophilicity of the metal center, generally accelerating the reaction with electron-rich substrates. | Potentially faster rate of oxidative addition. |
| Reductive Elimination | Decreases electron density on the metal, which can slow down the rate-limiting reductive elimination step. | Potentially slower rate of reductive elimination. |
| Catalyst Stability | Can enhance stability |
Advanced Materials Science: Fabrication and Functionalization
Supramolecular Assemblies and Polymers
Supramolecular chemistry relies on non-covalent interactions to direct the spontaneous organization of molecules into well-defined, higher-order structures. The design of 5,6'-Dibromo-3,3'-bipyridine makes it a candidate for the construction of such assemblies.
The self-assembly of molecular units is governed by a delicate balance of intermolecular forces. Bipyridine derivatives are well-known for their ability to form stable complexes through various non-covalent interactions.
Metal Chelation: The two nitrogen atoms of the bipyridine core can act as a bidentate ligand, chelating to a single metal center. This coordination is a powerful tool for driving the self-assembly of discrete metallosupramolecular architectures or extended coordination networks. The specific 3,3'-linkage influences the spatial orientation of the pyridine (B92270) rings, which in turn dictates the geometry of the resulting metal complexes.
Hydrogen Bonding: While the parent this compound does not possess strong hydrogen bond donors, it can act as a hydrogen bond acceptor. nih.gov When functionalized with donor groups like amines or hydroxyls, it can participate in directional hydrogen bonding, guiding the formation of one-, two-, or three-dimensional structures. chemistryviews.orgelsevierpure.com
π-π Stacking: The aromatic pyridine rings are capable of engaging in π-π stacking interactions. nih.govsemanticscholar.orgmdpi.comnih.gov These interactions, though weaker than metal coordination, are crucial for the stabilization and packing of molecules in the solid state, influencing the ultimate topology and properties of the resulting material.
Halogen Bonding: The bromine atoms on the bipyridine frame can act as halogen bond donors, interacting with electron-rich atoms (like nitrogen or oxygen) on adjacent molecules. This type of directional interaction provides an additional tool for controlling the self-assembly process, complementing other non-covalent forces. lmaleidykla.lt
Supramolecular polymers are chain-like structures formed by monomer units linked together by reversible, non-covalent interactions. rsc.org The directional and reversible nature of metal-ligand coordination makes this compound a potential monomer for metallosupramolecular polymers (MSPs). In such a system, the bipyridine unit would link metal ions to form a polymeric chain, with the properties of the polymer being tunable by the choice of metal and the processing conditions.
Covalent Organic Frameworks (COFs) and Related Networks
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with structures held together by strong covalent bonds. Their high surface area, permanent porosity, and structural designability make them promising for various applications.
Bipyridine-containing linkers are highly sought after in COF synthesis because the resulting frameworks have built-in metal coordination sites. researchgate.netrsc.org The bromine atoms of this compound serve as reactive sites for forming covalent bonds necessary for framework construction. Through reactions like Suzuki or Stille coupling, the dibromo-bipyridine unit can be connected to other organic linkers to form a porous, crystalline network. The inherent chelating ability of the bipyridine moiety is then accessible within the pores of the COF. nih.govresearchgate.net
The true advantage of incorporating bipyridine units into COFs lies in the ability to functionalize the framework after its synthesis. The nitrogen atoms lining the pores can be used to chelate a wide variety of metal ions. This post-synthetic metalation allows for the tailoring of the COF's properties for specific applications. For instance, incorporating catalytically active metals can turn the COF into a robust, heterogeneous catalyst. Bipyridine-based COFs have been designed for applications in photocatalytic water oxidation and electrocatalytic reactions. researchgate.netrsc.orgnih.gov The specific isomerism of the 3,3'-bipyridine (B1266100) unit influences the pore environment and the accessibility of the nitrogen sites for metal coordination, thereby affecting the final functional performance of the material. rsc.org
Functional Material Components
Beyond supramolecular assemblies and COFs, this compound serves as a versatile building block for a range of functional organic materials. researchgate.net The dibromo functionality allows for its incorporation into larger conjugated molecules and polymers via cross-coupling reactions. nih.govossila.com Materials derived from bipyridine units are utilized in:
Organic Electronics: As components of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the bipyridine unit can be part of a metal complex that exhibits desirable photoluminescent properties or can act as an electron-accepting moiety. nih.govresearchgate.netossila.com
Sensors: The bipyridine core can be functionalized to create chemosensors. The binding of a target analyte (like a metal ion) to the bipyridine site can trigger a detectable change in the molecule's optical or electrochemical properties. ossila.com
The following table summarizes the key attributes of this compound as a component in advanced materials.
| Structural Feature | Role in Material Fabrication | Resulting Property/Application |
|---|---|---|
| 3,3'-Bipyridine Core | Metal Chelation, Hydrogen Bond Acceptor | Formation of Metallosupramolecular Assemblies, Coordination Polymers, and Functionalized COFs |
| Aromatic Rings | π-π Stacking Interactions | Stabilization of Supramolecular Structures and Control of Molecular Packing |
| 5,6'-Dibromo Groups | Reactive sites for Cross-Coupling Reactions (e.g., Suzuki, Stille) | Incorporation into Conjugated Polymers and COF Networks |
| 5,6'-Dibromo Groups | Participation in Halogen Bonding | Directional Control in Self-Assembling Systems |
Development of Materials with Specific Optical or Electronic Properties
The this compound molecule is a functional building block for developing materials with tailored optical or electronic characteristics. The bipyridine unit is a well-established ligand capable of forming stable complexes with a variety of transition metals. This coordination is fundamental to creating photo- and redox-active materials where the electronic properties are influenced by metal-to-ligand charge transfer (MLCT) transitions.
The key to its utility in material development lies in the two bromine atoms. These atoms serve as reactive handles for post-synthesis modification through various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings mdpi.com. This functionalization allows for the strategic extension of the molecule's π-conjugated system. By attaching different aromatic or heterocyclic groups at the bromine positions, researchers can systematically tune the electronic structure of the resulting molecule. This modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is a primary strategy for controlling the optical absorption and emission properties of materials used in applications like organic light-emitting diodes (OLEDs) and photovoltaics nih.gov. While isomers like 5,5'-dibromo-2,2'-bipyridine are widely cited for these purposes, the principles of functionalization apply to the this compound scaffold as well nih.govossila.com.
Table 1: Synthetic Pathways for Functionalization
| Reaction Type | Purpose |
|---|---|
| Suzuki Coupling | Formation of new Carbon-Carbon bonds to introduce aryl or vinyl groups. |
| Stille Coupling | Versatile Carbon-Carbon bond formation, often used for complex molecular architectures nih.gov. |
| Negishi Coupling | Carbon-Carbon bond formation using organozinc reagents. |
Role in Organic-Inorganic Hybrid Materials
Organic-inorganic hybrid materials combine the properties of both organic and inorganic components, leading to novel functionalities mdpi.com. Bipyridine derivatives are frequently employed as the organic linkers in these materials due to the ability of their nitrogen atoms to coordinate strongly with metal centers nih.gov.
This compound can function as a linear or angled linker in the self-assembly of multidimensional networks such as metal-organic frameworks (MOFs) or organic-inorganic hybrid perovskites nih.gov. In this role, the bipyridine core connects inorganic nodes (metal ions or clusters) to build the framework's structure. The presence of the dibromo-substituents provides a unique advantage: they can be used to impart specific properties to the hybrid material or serve as sites for post-synthetic modification within the solid state. This allows for the engineering of the material's pore environment, polarity, and electronic characteristics after the initial framework has been constructed.
Molecular Recognition and Host-Guest Chemistry
Supramolecular chemistry relies on non-covalent interactions to achieve molecular recognition and form host-guest complexes mdpi.comnih.gov. The bipyridine scaffold is a cornerstone in the design of synthetic hosts due to its defined geometry and metal-binding capabilities.
Design of Receptors for Selective Binding
The design of synthetic receptors for the selective binding of specific guest molecules or ions is a central goal of host-guest chemistry. The 3,3'-bipyridine unit of this compound provides a distinct V-shaped geometry for metal chelation, which can be exploited in the construction of macrocycles or molecular clefts intended as receptors.
The bromine atoms at the 5 and 6' positions are critical for tailoring receptor specificity. They can be replaced with various functional groups through established synthetic methods mdpi.com. These appended groups can introduce additional binding sites (e.g., hydrogen bond donors/acceptors), steric barriers to control the size and shape of the binding cavity, or signaling moieties that report on a binding event. This modular approach allows for the rational design of receptors with high selectivity for a predetermined target guest.
Indicator-Displacement Assays
An indicator-displacement assay (IDA) is a powerful technique in supramolecular chemistry for detecting analytes. The general principle involves a synthetic host-indicator complex; when an analyte is introduced that binds more strongly to the host, it displaces the indicator, leading to a measurable change in the indicator's optical properties (color or fluorescence).
Receptors (hosts) constructed from a this compound core are potential candidates for use in IDA systems. The bipyridine unit would form the central binding site of the host. Functionalization at the bromine positions could be used to create a binding pocket that is complementary to a specific analyte. In a hypothetical assay, this bipyridine-based host would first be complexed with a suitable dye (the indicator). Upon addition of the target analyte, the analyte would displace the dye from the host's cavity, resulting in a clear optical signal. This approach transforms a binding event into an easily detectable output.
In-depth Analysis of Structure-Activity/Function Relationships in this compound Is Not Feasible with Currently Available Scientific Data
The requested article structure necessitates a thorough discussion on several key aspects of this compound, including:
Ligand Electronic and Steric Effects on Metal Coordination: A meaningful comparison of this compound with other substituted bipyridines and an in-depth discussion of how its bromine atoms modulate coordination geometry and stability would necessitate access to crystallographic data (e.g., bond lengths, bond angles) and spectroscopic information from its metal complexes. Despite targeted searches, no specific crystal structures or detailed coordination studies for complexes of this compound were found.
Relationship between Molecular Structure and Material Performance: To elaborate on the connection between the molecular structure of this compound and the performance of materials derived from it, data from studies on its application in areas such as organic electronics or photovoltaics would be required. The existing literature provides general information on the use of bipyridine derivatives in these fields but lacks specific examples and performance metrics for materials synthesized using this compound as a building block.
Without this foundational scientific data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and thoroughness. The creation of detailed research findings and data tables, as specified in the instructions, is therefore not possible.
Further experimental research focused specifically on this compound is needed to provide the necessary data to construct a comprehensive understanding of its structure-activity and structure-function relationships.
Structure Activity/function Relationship Studies in 5,6 Dibromo 3,3 Bipyridine
Relationship between Molecular Structure and Material Performance
Design Principles for Advanced Materials based on Analogous Dibromo-Bipyridine Compounds
The design of advanced materials using substituted bipyridines, such as isomers and analogues of 5,6'-Dibromo-3,3'-bipyridine, is guided by several key molecular features:
Coordination Vector: The geometry of the bipyridine core is a critical design element. The rotational freedom around the C-C bond connecting the two pyridine (B92270) rings and the relative orientation of the nitrogen lone pairs dictate how the molecule will interact with metal centers. For 3,3'-bipyridine (B1266100) systems, the nitrogen atoms are positioned to potentially bridge different metal ions, promoting the formation of coordination polymers and metal-organic frameworks (MOFs). wikipedia.org This contrasts with 2,2'-bipyridine (B1663995) isomers, which typically act as chelating ligands, binding to a single metal center. ossila.com
Role of Bromo Substituents: The bromine atoms serve two primary functions in the design of materials. Firstly, they provide reactive sites for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex, conjugated molecular systems. ossila.com Secondly, the bromine atoms can act as halogen bond donors. This non-covalent interaction is a powerful tool in crystal engineering for directing the assembly of molecules into specific supramolecular architectures. mdpi.com
Application-Driven Tuning: Bipyridine ligands are fundamental components in organometallic complexes for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com The electronic properties of the bipyridine ligand, influenced by substituents like bromine, can tune the energy levels of the resulting metal complex, affecting its photophysical and electrochemiluminescent properties. ossila.com
Influence of Structural Variations on Self-Assembly and Network Formation in Analogous Systems
Structural variations in bipyridine ligands have a profound impact on their self-assembly and the resulting network structures. Studies on brominated bipyridines reveal predictable patterns based on non-covalent interactions.
Halogen Bonding: The presence of bromine atoms on the pyridine rings is instrumental in guiding the formation of extended networks. In the crystal structure of a related compound, 3,3′,5,5′-tetrabromo-4,4′-bipyridine, a complex system of non-covalent interactions is observed. These include N···Br and Br···Br halogen bonds, which connect individual molecules into a 3D supramolecular structure. mdpi.com The distances of these interactions are shorter than the sum of the van der Waals radii, indicating a significant attractive force that dictates the crystal packing. mdpi.com
Coordination Polymer Formation: When used as a linker with metal ions, brominated bipyridines can form coordination polymers. For example, 3,3′,5,5′-tetrabromo-4,4′-bipyridine connects Cobalt(II) centers into a one-dimensional coordination polymer. mdpi.com In this structure, the bipyridine ligand acts as a bridge, and the bromine atoms further influence the supramolecular arrangement through Br···O halogen bonds with nitrate (B79036) co-ligands from adjacent chains, extending the network into higher dimensions. mdpi.com
The table below summarizes the types of intermolecular interactions observed in a closely related brominated bipyridine, demonstrating their role in network formation.
| Interacting Atoms | Interaction Type | Distance (Å) | Percentage of van der Waals Radii Sum | Role in Network Formation | Reference |
| N···Br | Halogen Bond | 3.088 - 3.160 | 91.3% - 93.5% | Connects individual bipyridine molecules into a 3D supramolecular assembly. | mdpi.com |
| Br···Br | Halogen Bond | 3.459 - 3.603 | N/A | Contributes to the overall stability and packing of the crystal structure. | mdpi.com |
| Br···O | Halogen Bond | 3.146 - 3.289 | N/A | Links adjacent coordination polymer chains into an extended supramolecular motif. | mdpi.com |
While direct research on this compound is not available, the principles derived from these analogous systems provide a strong predictive framework for its behavior in materials science and supramolecular chemistry.
Conclusion and Future Research Directions
Summary of Key Research Findings and Contributions
Currently, dedicated research publications focusing on 5,6'-Dibromo-3,3'-bipyridine are exceedingly limited. Its primary presence in the scientific domain is noted through chemical supplier catalogs, confirming its commercial availability. The key contribution of this compound, at present, lies in its potential as a versatile building block for more complex molecular architectures. The two bromine atoms on the 3,3'-bipyridine (B1266100) core are strategically positioned to allow for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This opens the door to the synthesis of a wide array of novel ligands, polymers, and functional materials with tailored electronic and steric properties.
Emerging Challenges and Unexplored Avenues
The primary challenge concerning this compound is the current lack of foundational research. Key areas that remain unexplored include:
Optimized Synthesis: While general methods for the synthesis of bipyridine derivatives exist, a detailed and optimized synthetic protocol specifically for this compound with high yield and purity is not well-documented.
Detailed Characterization: Comprehensive spectroscopic and crystallographic data are essential to fully understand the electronic structure and conformation of the molecule. These data are currently unavailable.
Reactivity Studies: A systematic investigation into the reactivity of the two bromine atoms is needed. Understanding the relative reactivity of the 5 and 6' positions would enable selective and controlled functionalization.
Coordination Chemistry: The coordination behavior of this compound with various metal centers is a significant unexplored avenue. The electronic and steric effects of the bromine substituents could lead to the formation of metal complexes with unique photophysical and catalytic properties.
Potential for Interdisciplinary Research Collaborations
The unique structure of this compound makes it a prime candidate for interdisciplinary research. Potential areas for collaboration include:
Materials Science: Organic chemists and materials scientists could collaborate to synthesize and characterize novel organic semiconductors, polymers, and metal-organic frameworks (MOFs) derived from this bipyridine. Its rigid structure and sites for functionalization could be advantageous in creating materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Catalysis: Coordination chemists and catalytic chemists could explore the use of metal complexes of this compound and its derivatives as catalysts for a variety of organic transformations. The electronic properties imparted by substituents at the 5 and 6' positions could be tuned to enhance catalytic activity and selectivity.
Computational Chemistry: Theoretical chemists can play a crucial role in predicting the electronic, optical, and coordination properties of this compound and its derivatives. Computational studies can guide synthetic efforts and provide deeper insights into the structure-property relationships of new materials.
Outlook for Advanced Applications of this compound in Chemical Science
The future for this compound in chemical science is promising, with potential applications spanning several advanced fields. As a foundational building block, its derivatization could lead to:
Novel Ligands for Catalysis: Functionalization of the bipyridine core could yield a new class of ligands with tailored steric and electronic properties for homogeneous and heterogeneous catalysis.
Advanced Materials: Incorporation of this compound into polymeric or supramolecular structures could result in materials with interesting photophysical, electronic, or host-guest properties.
Probes and Sensors: The bipyridine unit is a well-known chelating agent. Derivatives of this compound could be designed as selective fluorescent or colorimetric sensors for metal ions or other analytes.
Q & A
Basic: What synthetic routes are most effective for preparing 5,6'-Dibromo-3,3'-bipyridine, and how can purity be optimized?
Answer:
The synthesis of dibromo-bipyridines typically involves halogenation or cross-coupling reactions. For example, 5,5′-Dibromo-2,2′-bipyridine is synthesized via bromination of 2,2′-bipyridine followed by crystallization in DMF/ethanol, yielding 46% purity . For 6,6′-Dibromo-2,2′-bipyridine, Suzuki coupling with mesityl boronic acid under palladium catalysis is effective, though steric hindrance may reduce yields . Purity optimization requires careful solvent selection (e.g., DMF for high solubility) and slow crystallization to minimize impurities .
Basic: Which characterization techniques are critical for confirming the structure of dibromo-bipyridine derivatives?
Answer:
- X-ray crystallography : Resolves steric effects and confirms substituent positions, as demonstrated for 6,6′-dimesityl-2,2′-bipyridine .
- NMR spectroscopy : and NMR identify bromine-induced deshielding patterns (e.g., aromatic protons near Br show shifts to ~8.5–9.0 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 313.98 for CHBrN) validate molecular weight .
Advanced: How do bromine substituents influence the coordination chemistry of bipyridine ligands in catalysis?
Answer:
Bromine atoms at the 5,6′ positions increase steric bulk, altering metal-ligand bond angles and redox potentials. For example, 6,6′-Dibromo-2,2′-bipyridine forms stable Cu(I) complexes with distorted tetrahedral geometries, impacting catalytic activity in ethylene oligomerization . In electrocatalytic CO reduction, bromine-substituted bipyridines enhance electron-withdrawing effects, stabilizing reactive intermediates . Comparative studies with non-brominated analogs (e.g., 2,2′-bipyridine) are essential to isolate steric/electronic contributions .
Advanced: What strategies address low yields in Suzuki coupling reactions involving dibromo-bipyridines?
Answer:
- Precatalyst selection : Use Pd(PPh) or Pd(dba) with bulky phosphine ligands to mitigate steric hindrance .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility of brominated intermediates .
- Temperature control : Reactions at 80–100°C balance reactivity and decomposition risks .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate) removes unreacted boronic acids .
Data Contradiction: How should researchers resolve discrepancies in reported melting points for dibromo-bipyridine isomers?
Answer:
Melting points vary due to isomerism and purity. For example:
- 6,6′-Dibromo-3,3′-bipyridine melts at 189–193°C .
- 4,6′-Dibromo-2,3′-bipyridine melts at 127–130°C .
To resolve discrepancies:
Verify isomer identity : Use XRD or NOESY NMR to confirm substitution patterns .
Assess purity : HPLC or TLC detects impurities; recrystallization from DMF/ethanol improves crystallinity .
Cross-reference synthesis protocols : Differences in bromination agents (e.g., NBS vs. Br) may yield byproducts .
Advanced: What role do dibromo-bipyridines play in designing molecular devices for artificial photosynthesis?
Answer:
Brominated bipyridines serve as rigid spacers in donor-acceptor triads. For example, 5,5′-Dibromo-2,2′-bipyridine links anthraquinone (acceptor) and triarylamine (donor) units via Pd-catalyzed coupling, enabling photoinduced electron transfer. The bromine atoms stabilize charge-separated states, critical for light-driven HO splitting . UV-Vis and transient absorption spectroscopy quantify excited-state lifetimes (e.g., τ = 120 ns for TAA–Ru–AQ triads) .
Basic: What safety protocols are essential when handling dibromo-bipyridines in the lab?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of brominated vapors .
- Waste disposal : Collect halogenated waste in designated containers for incineration .
- Emergency measures : For spills, use absorbent materials (e.g., vermiculite) and avoid water to prevent dispersion .
Advanced: How can computational modeling predict reactivity trends in dibromo-bipyridine derivatives?
Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to map electron density (e.g., LUMO localization near Br atoms) .
- Molecular docking : Simulate ligand-metal binding affinities (e.g., Cu(I) coordination) to guide catalyst design .
- Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites for cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
